ethyl N-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)ETHOXYCARBOHYDRAZIDE is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of the nitro group and the benzoxadiazole moiety in its structure makes it a compound of interest for various biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)ETHOXYCARBOHYDRAZIDE typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with ethoxycarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of N’-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)ETHOXYCARBOHYDRAZIDE may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.
Substitution: The benzoxadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)ETHOXYCARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N’-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-2,1,3-benzoxadiazole: A parent compound with similar structural features.
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Another benzoxadiazole derivative with anticancer properties.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used as a fluorescent tracer for glucose uptake studies.
Uniqueness
N’-(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)ETHOXYCARBOHYDRAZIDE is unique due to its specific combination of the nitro group and the ethoxycarbohydrazide moiety, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9N5O5 |
---|---|
Molekulargewicht |
267.20 g/mol |
IUPAC-Name |
ethyl N-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]carbamate |
InChI |
InChI=1S/C9H9N5O5/c1-2-18-9(15)11-10-6-4-3-5-7(13-19-12-5)8(6)14(16)17/h3-4,10H,2H2,1H3,(H,11,15) |
InChI-Schlüssel |
MMYGCHWXDWRDHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.